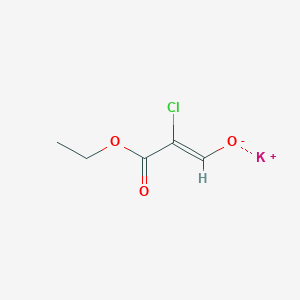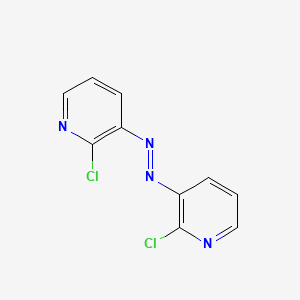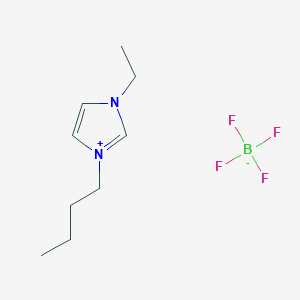
1-Propylpyridinium tetrafluoroborate, 99%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propylpyridinium tetrafluoroborate is an ionic liquid with the molecular formula C8H12BF4N . It has a molecular weight of 208.99 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 1-Propylpyridinium consists of a pyridinium ring with a propyl (three-carbon) chain attached . The tetrafluoroborate anion is a separate entity, consisting of a boron atom surrounded by four fluorine atoms .Physical And Chemical Properties Analysis
1-Propylpyridinium tetrafluoroborate has been characterized thermophysically. Its density, speed of sound, refractive index, surface tension, viscosity, ionic conductivity, and isobaric heat capacity have been determined over the temperature range (278.15 to 338.15) K . It has a melting point below room temperature and decomposes slowly in the presence of water .Mechanism of Action
Target of Action
1-Propylpyridinium tetrafluoroborate is an ionic liquid, a type of solvent known for its low volatility and high thermal stability . The primary targets of this compound are not well-defined due to the nature of ionic liquids. They don’t typically interact with biological targets in the same way as traditional drugs do. Instead, their effects are often observed at the cellular or organism level .
Mode of Action
The mode of action of 1-Propylpyridinium tetrafluoroborate is not fully understood. As an ionic liquid, it doesn’t interact with specific biological targets like enzymes or receptors. Instead, its effects are likely due to its physicochemical properties, such as its ability to disrupt cellular membranes or interfere with protein function .
Biochemical Pathways
Ionic liquids have been shown to affect various biological processes, including cellular respiration and ion transport
Pharmacokinetics
The thermophysical properties of this compound, such as its density, speed of sound, refractive index, surface tension, viscosity, ionic conductivity, and isobaric heat capacity, have been characterized . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
For example, they can affect the growth and survival of aquatic organisms like Daphnia magna and Vibrio fischeri .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Propylpyridinium tetrafluoroborate. For instance, temperature can affect the compound’s physicochemical properties, which in turn can influence its biological activity . Furthermore, the presence of other substances in the environment can also affect the compound’s behavior .
Advantages and Limitations for Lab Experiments
The main advantage of using 1-Propylpyridinium tetrafluoroborate, 99% in laboratory experiments is its non-toxic nature. It is also water-soluble, which makes it ideal for use in aqueous solutions. Additionally, 1-Propylpyridinium tetrafluoroborate, 99% is relatively inexpensive and easy to obtain. However, 1-Propylpyridinium tetrafluoroborate, 99% is not very stable and can degrade over time, so it is important to use it as soon as possible after purchase.
Future Directions
1-Propylpyridinium tetrafluoroborate, 99% has a wide range of potential applications in the field of biochemistry and physiology. Future research could focus on its potential as a drug delivery system or its potential use in the development of new drugs. Additionally, further research could be done on its potential use in the study of enzyme kinetics and its potential as a chelator. Additionally, further research could be done on its potential as an inhibitor of certain biochemical reactions, as well as its potential as an inhibitor of acetylcholinesterase and monoamine oxidase. Finally, further research could be done on its potential as a medium for chemical and biological assays.
Synthesis Methods
1-Propylpyridinium tetrafluoroborate, 99% is synthesized by a method known as the “salt metathesis” reaction. This method involves the reaction of an aqueous solution of 1-propylpyridinium bromide with aqueous tetrafluoroborate. The reaction produces the desired 1-Propylpyridinium tetrafluoroborate, 99% salt, which is then isolated and purified by precipitation.
Scientific Research Applications
1-Propylpyridinium tetrafluoroborate, 99% is used in a variety of scientific research applications. It is used as a reagent in chemical reactions, as a medium for chemical and biological assays, and as a catalyst in biochemical reactions. It is also used in the synthesis of organic compounds, as well as in the study of enzyme kinetics.
Safety and Hazards
properties
IUPAC Name |
1-propylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.BF4/c1-2-6-9-7-4-3-5-8-9;2-1(3,4)5/h3-5,7-8H,2,6H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJJEHLGNUHPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC[N+]1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)




